Methyl cyanoacetate
Overview
Description
Methyl cyanoacetate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that can exist in different conformations, which has implications for its reactivity and physical properties.
Synthesis Analysis
The synthesis of methyl cyanoacetate-related compounds has been explored in several studies. For instance, ethyl cyanoacetate has been used as a cyanating agent in a palladium-catalyzed reaction to convert aryl halides into their corresponding nitriles with good to excellent yields . This indicates that similar methods could potentially be applied to methyl cyanoacetate.
Molecular Structure Analysis
The molecular structure of methyl cyanoacetate has been analyzed using various techniques. Ab initio calculations have shown that it can exist as cis or gauche conformers, with the cis form being more stable . The molecule's conformational preferences have been further studied, revealing that in the vapor phase, the gauche form is more stable, while in the liquid phase, the cis form is favored . Additionally, the rotational spectrum of methyl cyanoacetate has been investigated, confirming the geometry of the lowest energy conformer10.
Chemical Reactions Analysis
Methyl cyanoacetate participates in various chemical reactions. It has been used in telomerization reactions with ethylene, leading to the formation of linear and α-branched α-cyanoalkanoic acids . Moreover, it has been involved in gas-phase reactions to synthesize anions, which were characterized using photoelectron imaging . The reactivity of the cyano group in methyl cyanoacetate has also been explored in the context of cyano(nitro)methylating reagents, leading to δ-functionalized α-nitronitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl cyanoacetate have been extensively studied. Its vibrational and structural properties have been characterized by Raman and infrared spectroscopy, as well as ab initio SCF-MO calculations . These studies have provided insights into the conformational dependence of various structural parameters and the intramolecular interactions present in the molecule. Additionally, the compound's behavior in low-temperature inert gas matrices has been examined, revealing the phenomenon of conformational cooling .
Scientific Research Applications
Conformational Studies and Low-Temperature Matrix Isolation Methyl cyanoacetate (MCA) has been utilized in conformational studies, particularly in the context of low-temperature inert gas matrices. A study by Reva et al. (2003) demonstrated that different conformers of MCA can be isolated at specific low temperatures, aiding in understanding molecular structures and behaviors at varying temperatures (Reva, Stepanian, Adamowicz, & Fausto, 2003).
Synthesis of Functionalized Compounds and Heterocyclic Frameworks Methyl cyanoacetate plays a crucial role in the synthesis of various functionalized compounds. Asahara, Muto, and Nishiwaki (2014) developed a safe cyano(nitro)methylation method using cyano-aci-nitroacetate, a synthetic equivalent derived from methyl cyanoacetate. This method facilitates the synthesis of α-nitronitriles and serves as a precursor for pyridine and naphthyridine frameworks (Asahara, Muto, & Nishiwaki, 2014).
Astrochemical Interest and Rotational Spectrum Analysis The rotational spectrum of methyl cyanoacetate has been investigated for its potential astrochemical interest. Gregory, Silva, and Wijngaarden (2021) examined the rotational spectrum of MCA, revealing insights into its molecular structure and behavior, which is significant for understanding chemical processes in the interstellar medium (Gregory, Silva, & Wijngaarden, 2021).
Photochromic Properties and Derivative Synthesis MCA is instrumental in creating photochromic derivatives. Kose, Orhan, and Büyükgüngör (2007) synthesized methyl cyanoacetate-condensed fulgide derivatives, investigating their unique photochromic properties and solvent effects. This research contributes to the understanding and development of materials with light-responsive characteristics (Kose, Orhan, & Büyükgüngör, 2007).
Catalysis and Green Chemistry Applications In green chemistry, methyl cyanoacetate is used as a catalyst for reactions like the Knövenagel condensation. Wada and Suzuki (2003) demonstrated its effectiveness in catalyzing reactions with aromatic aldehydes under solvent-free conditions, showcasing its role in environmentally friendly chemical processes (Wada & Suzuki, 2003).
Electrochemical Studies and Oxidation Reactions Rafiee and Nematollahi (2009) explored the electrochemical oxidation of catechols in the presence of methyl cyanoacetate, leading to the synthesis of nitrile-containing benzofurans. This research is vital for understanding the electrochemical behavior of organic compounds in different chemical environments (Rafiee & Nematollahi, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGDWNBGPBMQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033649 | |
Record name | Methyl cyanoacetate | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Acetic acid, 2-cyano-, methyl ester | |
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Record name | Methyl cyanoacetate | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | Methyl cyanoacetate | |
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Product Name |
Methyl cyanoacetate | |
CAS RN |
105-34-0 | |
Record name | Methyl cyanoacetate | |
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Record name | Methyl cyanoacetate | |
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Record name | METHYL CYANOACETATE | |
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Record name | METHYL CYANOACETATE | |
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Record name | Acetic acid, 2-cyano-, methyl ester | |
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Record name | Methyl cyanoacetate | |
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Record name | Methyl cyanoacetate | |
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Record name | METHYL CYANOACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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